molecular formula C20H18N4OS2 B2578894 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole CAS No. 897475-17-1

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

Cat. No.: B2578894
CAS No.: 897475-17-1
M. Wt: 394.51
InChI Key: CDSWJQQQBSDDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceuticals.

Mechanism of Action

Target of Action

The primary targets of Benzo[d]thiazol-2-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone are the cyclooxygenase enzymes (COX-1 and COX-2) and the LasB quorum sensing system in Gram-negative bacteria .

Mode of Action

Benzo[d]thiazol-2-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: interacts with its targets by inhibiting their activities. It shows promising quorum-sensing inhibitors with IC50 values of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively . It also exhibits potent COX-2 inhibition (IC 50 = 0.11–0.17 μM) near to celecoxib .

Biochemical Pathways

The compound affects the quorum sensing pathways in bacteria, which are used to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . It also inhibits the cyclooxygenase enzymes, which play a crucial role in the inflammatory response .

Result of Action

The molecular and cellular effects of Benzo[d]thiazol-2-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone include the inhibition of bacterial growth and biofilm formation, as well as the suppression of inflammation .

Action Environment

The action, efficacy, and stability of Benzo[d]thiazol-2-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can be influenced by various environmental factors. For instance, the presence of an O-alkyl moiety at position 2, 3 and 4 of the phenyl group eliminates the antimicrobial activity of the benzo[d]thiazole compounds in this series .

Chemical Reactions Analysis

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as piperidine, and conditions like reflux or microwave irradiation . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole has several scientific research applications:

Comparison with Similar Compounds

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is unique due to its specific structure and biological activity. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS2/c1-13-5-4-8-16-17(13)22-20(27-16)24-11-9-23(10-12-24)19(25)18-21-14-6-2-3-7-15(14)26-18/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSWJQQQBSDDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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